cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Description
Historical Context and Development
The development of this compound emerged from broader research into cyclobutane derivatives and their synthetic utility in organic chemistry. The compound first gained attention through studies on cyclobutanecarboxylic acid derivatives, which were initially prepared through decarboxylation processes of 1,1-cyclobutanedicarboxylic acid. Early synthetic approaches to hydroxylated cyclobutane systems were documented in the mid-20th century, with cyclobutanecarboxylic acid being recognized as an important intermediate in organic synthesis and a precursor to cyclobutylamine.
The specific stereochemical variant, this compound, gained prominence through advances in stereoselective reduction methodologies. Research conducted in pharmaceutical laboratories demonstrated that reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium borohydride under controlled conditions could yield the desired cis-isomer with high selectivity. These studies revealed that reaction conditions, particularly temperature control and choice of reducing agent, were critical for achieving optimal stereochemical outcomes.
Patent literature from Chinese researchers documented comprehensive synthetic routes to trans-3-hydroxycyclobutanecarboxylic acid derivatives, which provided foundational knowledge for understanding the stereochemical relationships in these systems. The development of Mitsunobu reaction conditions for stereochemical inversion further expanded the synthetic accessibility of both cis and trans isomers, establishing a complete stereochemical series of hydroxycyclobutane derivatives.
Significance in Organic Chemistry and Reaction Methodology
The compound this compound holds exceptional significance in modern organic chemistry due to its unique structural characteristics and synthetic versatility. The four-membered cyclobutane ring system provides significant ring strain, which can be exploited in various ring-opening and rearrangement reactions. The bond angles between carbon atoms in cyclobutane are significantly strained compared to linear or unstrained hydrocarbons, making the system unstable above approximately 500 degrees Celsius and highly reactive under appropriate conditions.
Recent research has highlighted the compound's utility in photochemical cycloaddition reactions, where highly endo-selective [2 + 2]-photocycloaddition reactions have been employed to construct complex molecular architectures. These transformations feature fully regioselective ring opening combined with Hofmann rearrangement and nitrogen protection sequences, demonstrating the compound's value in accessing amino acid derivatives with all-cis geometry.
The compound has found particular importance in transannular carbon-hydrogen functionalization reactions. Studies have shown that cyclobutane carboxylic acids can undergo gamma-selective transannular arylation, providing access to valuable arylated derivatives through quinuclidine-pyridone ligand systems. These transformations display excellent selectivity for transannular arylation at the gamma-position, even in the presence of typically more reactive beta-carbon-hydrogen bonds.
The ester functionality provides additional synthetic flexibility through standard ester chemistry, including hydrolysis, transesterification, and reduction reactions. The tert-butyl group serves as an effective protecting group that can be selectively removed under acidic conditions, making the compound valuable for multistep synthetic sequences requiring orthogonal protection strategies.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects its complex structural features and stereochemical characteristics. According to International Union of Pure and Applied Chemistry conventions, the compound is properly named tert-butyl 3-hydroxycyclobutane-1-carboxylate. The Chemical Abstracts Service has assigned the registry number 939768-64-6 to specifically identify the cis-stereoisomer.
The molecular formula of the compound is C₉H₁₆O₃, with a molecular weight of 172.22 grams per mole. The structure consists of a four-membered cyclobutane ring bearing a carboxylic acid group esterified with tert-butanol and a hydroxyl group in the 3-position. The cis-designation indicates that the carboxyl and hydroxyl substituents are on the same face of the cyclobutane ring plane.
Structural analysis reveals that the cyclobutane ring adopts a puckered conformation to minimize eclipsing interactions, with one carbon atom making approximately a 25-degree angle with the plane formed by the other three carbons. This butterfly-like conformation is characteristic of cyclobutane systems and influences the compound's reactivity and stereochemical behavior.
The compound belongs to the broader classification of carboxylic acid esters and represents a member of the hydroxycycloalkane carboxylate family. Alternative nomenclature systems may refer to the compound as 1-Boc-3-hydroxycyclobutane, where Boc refers to the tert-butoxycarbonyl protecting group commonly used in organic synthesis.
Table 1: Structural and Physical Properties of this compound
Table 2: Synthesis Methods and Yields for this compound
The stereochemical designation cis indicates the relative configuration of the hydroxyl and carboxylate substituents. Nuclear magnetic resonance spectroscopy has been employed to confirm the stereochemical assignment, with characteristic coupling patterns observed in the proton nuclear magnetic resonance spectrum. The compound exists as a mixture of enantiomers unless prepared from enantiomerically pure starting materials or resolved through chiral resolution techniques.
Properties
IUPAC Name |
tert-butyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLAZGEMLWPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726840 | |
| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939768-64-6, 1311158-43-6 | |
| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate can be synthesized through the reduction of tert-butyl 3-oxocyclobutanecarboxylate. The reduction is typically carried out using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) at low temperatures (0-5°C) for about two hours .
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-hydroxycyclobutane-1-carboxylate are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be further reduced to modify the cyclobutane ring or the ester group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl 3-oxocyclobutane-1-carboxylate.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted cyclobutane derivatives with different functional groups.
Scientific Research Applications
Overview
Cis-tert-butyl 3-hydroxycyclobutanecarboxylate (CAS No. 939768-64-6) is an organic compound characterized by its cyclobutane structure, which features a tert-butyl ester and a hydroxyl group. This compound has garnered attention for its diverse applications across various fields, including chemistry, biology, and medicine.
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The compound can be further reduced to yield different derivatives.
- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, expanding the versatility of the compound in synthetic pathways.
Biology
Research has indicated potential biological activities associated with this compound:
- Antiviral Activity : Studies have demonstrated that derivatives of cyclobutane compounds exhibit significant antiviral activity against Hepatitis B virus (HBV), suggesting that this compound may play a role in therapeutic applications against viral infections.
Medicine
The compound is being investigated for its potential use in drug development:
- Precursor in Drug Synthesis : Due to its structural characteristics, it may serve as a precursor or intermediate in the synthesis of pharmaceuticals aimed at treating various diseases.
Industry
This compound is utilized in the production of specialty chemicals and materials with specific properties, making it valuable in industrial applications.
Anti-HBV Activity Study
A significant study explored the antiviral properties of cyclobutane derivatives, including this compound. The results indicated a dose-dependent response, where higher concentrations enhanced therapeutic potential against HBV by inhibiting the formation of covalently closed circular DNA (cccDNA) .
Enzyme Inhibition Assays
In enzyme inhibition assays, this compound has shown promise in modulating enzyme activity relevant to metabolic pathways. These findings suggest its potential role as a bioactive molecule that could influence various biochemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxycyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
a) cis-tert-Butyl 3-aminocyclobutanecarbamate (CAS: 1212395-34-0)
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Key Differences: The hydroxyl (-OH) group is replaced by an amino (-NH₂) group. Contains a carbamate (-OCONH₂) instead of an ester (-COO-tert-butyl).
- Hazard Profile : Acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
- Applications : Likely used in peptide synthesis due to the carbamate’s role as a protective group .
b) cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS: 1363381-12-7)
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Differences :
- Additional methyl (-CH₃) group at the 3-position of the cyclobutane ring.
- Carbamate group replaces the ester.
Analogs with Larger Cyclic Scaffolds
a) Cis-Tert-Butyl 3-Hydroxy-3,4-Dimethylpyrrolidine-1-Carboxylate (CAS: 1932160-32-1)
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.29 g/mol
- Key Differences :
- Pyrrolidine (5-membered ring) replaces cyclobutane.
- Contains two methyl groups at positions 3 and 4.
- Applications : Pyrrolidine derivatives are common in drug design due to their conformational flexibility and bioavailability .
b) CIS-TERT-BUTYL 3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE (CAS: 955028-75-8)
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Key Differences :
- Piperidine (6-membered ring) scaffold with reduced ring strain compared to cyclobutane.
- Hydroxyl and methyl groups at positions 3 and 4.
- Impact : The larger ring size enhances stability and alters hydrogen-bonding interactions .
Linear Analogs
tert-Butyl α-hydroxyisobutyrate (CAS: 36293-63-7)
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.21 g/mol
- Key Differences :
- Linear structure with a hydroxyl group on a branched carbon chain.
- Lacks cyclic strain, leading to lower melting/boiling points compared to cyclobutane derivatives.
- Hazard Profile : Similar acute toxicity (H302) and irritation risks .
Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Functional Groups |
|---|---|---|---|---|
| This compound (939768-64-6) | C₉H₁₆O₃ | 172.22 | 4 | Ester, hydroxyl |
| cis-tert-Butyl 3-aminocyclobutanecarbamate (1212395-34-0) | C₉H₁₈N₂O₂ | 186.25 | 4 | Carbamate, amino |
| cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate (1363381-12-7) | C₁₀H₁₉NO₃ | 201.26 | 4 | Carbamate, hydroxyl, methyl |
| tert-Butyl α-hydroxyisobutyrate (36293-63-7) | C₈H₁₆O₃ | 160.21 | N/A | Ester, hydroxyl (linear) |
Table 2: Hazard Comparison
Biological Activity
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of therapeutic applications.
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.24 g/mol
- CAS Number : 389890-43-1
- Structure : The compound features a cyclobutane ring with a hydroxyl group and a tert-butyl ester functional group.
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Log P (Octanol-Water Partition Coefficient) | 0.99 |
| Solubility | High |
| H-bond Acceptors | 3 |
| H-bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions. A detailed synthetic route can be found in relevant literature, which emphasizes the importance of stereochemistry in achieving the desired cis configuration .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against hepatitis B virus (HBV). These compounds have been shown to inhibit covalently closed circular DNA (cccDNA), which is critical for viral replication. The inhibition of cccDNA is essential for developing effective treatments for chronic HBV infections .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with Janus Kinase (JAK) pathways, which are crucial for regulating immune responses and inflammation. This interaction suggests possible applications in treating autoimmune diseases and certain cancers .
Case Studies
-
Anti-HBV Activity Study :
- A study conducted on derivatives of cyclobutane compounds demonstrated significant antiviral activity against HBV, with specific focus on their mechanism of inhibiting cccDNA formation. The results indicated a dose-dependent response, suggesting that higher concentrations of this compound could enhance its therapeutic potential .
- Enzyme Inhibition Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
